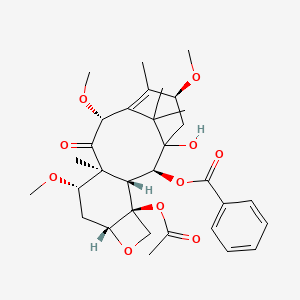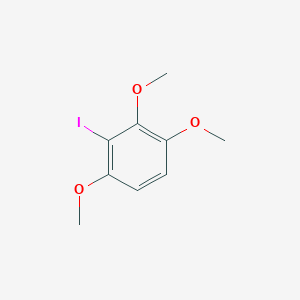![molecular formula C15H14N2OS B14080229 N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalenylidene moiety linked to a thiophenecarbohydrazide group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with 2-thiophenecarbohydrazide. This reaction is often carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism by which N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydro-1(2H)-naphthalenone: A precursor in the synthesis of the target compound.
2-thiophenecarbohydrazide: Another precursor used in the synthesis.
Naphthoquinone derivatives: Structurally related compounds with similar oxidation states.
Uniqueness
N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-thiophenecarbohydrazide is unique due to its combined naphthalenylidene and thiophenecarbohydrazide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in related compounds, making it a valuable molecule for further research and development.
Propiedades
Fórmula molecular |
C15H14N2OS |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N2OS/c18-15(14-9-4-10-19-14)17-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,18)/b16-13- |
Clave InChI |
GBCBWIMBURGMRR-SSZFMOIBSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2/C(=N\NC(=O)C3=CC=CS3)/C1 |
SMILES canónico |
C1CC2=CC=CC=C2C(=NNC(=O)C3=CC=CS3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)
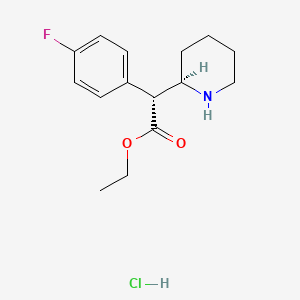

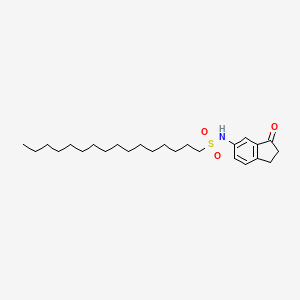
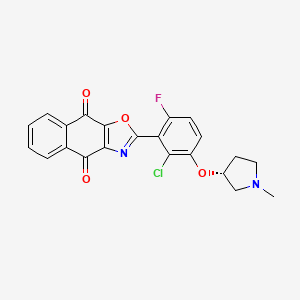
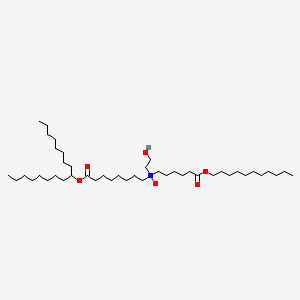
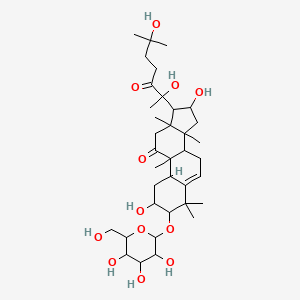
![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
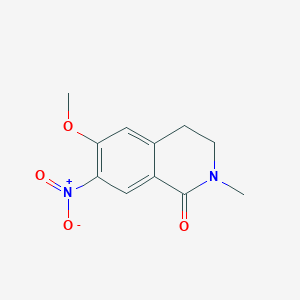
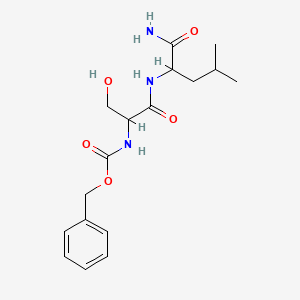
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
